N,N-dimethyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-amine
Description
The compound N,N-dimethyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-amine features a pyridazine core substituted at position 3 with a dimethylamine group and at position 6 with a piperazine ring. The piperazine is further functionalized with a 3-(trifluoromethyl)pyridin-2-yl moiety. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features suggest relevance to medicinal chemistry, particularly in antimalarial or central nervous system (CNS) drug discovery, given the prevalence of piperazine and pyridazine motifs in such contexts .
Properties
IUPAC Name |
N,N-dimethyl-6-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N6/c1-23(2)13-5-6-14(22-21-13)24-8-10-25(11-9-24)15-12(16(17,18)19)4-3-7-20-15/h3-7H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJHVOVRXJTZKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Similarities and Key Differences
The following compounds share structural homology with the target molecule, differing primarily in their core scaffolds, piperazine substituents, and functional groups:
Physicochemical and Pharmacological Implications
Trifluoromethylpyridine vs. Pyrazine-containing analogs (e.g., ) may exhibit faster metabolic clearance due to oxidative degradation of the pyrazine ring .
Methylpiperazine derivatives () improve solubility via protonation at physiological pH, a feature absent in the target compound’s unmodified piperazine .
Core Scaffold Variations :
- Pyridazine cores (target, ) favor planar geometries, whereas cyclopentane or pyridine cores () introduce conformational rigidity or expanded π-systems, respectively. These differences influence binding to flat or pocket-like enzyme active sites .
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